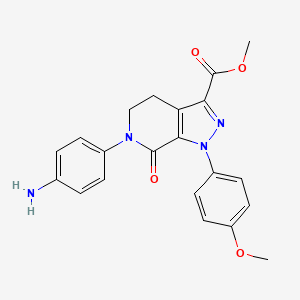
Cangrelor Impurity 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cangrelor Impurity 4 is a chemical compound with the molecular formula C17H16ClIO3 and a molecular weight of 430.7 . Its chemical name is (2-Chloro-5-iodophenyl) (4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanol .
Synthesis Analysis
The synthesis of Cangrelor involves a key step in the synthesis of compound 1 from intermediate 5 . The effects of key synthesis parameters, including reaction temperature and time, were discussed .Chemical Reactions Analysis
Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction .Wissenschaftliche Forschungsanwendungen
Identification and Characterization of Impurities
Cangrelor's impurities, including Cangrelor Impurity 4, are identified and characterized to ensure drug safety and effectiveness. A study focused on identifying and characterizing the principal oxidation impurity in clopidogrel, a drug related to cangrelor, using high-performance liquid chromatography and spectral data (UV, MS, 1H/13C, DEPT, and 2D NMR) (A. Mohan et al., 2008). Similarly, impurity profiling is essential for cangrelor and its derivatives to ensure drug purity and safety.
Pharmacodynamics and Pharmacokinetics
Cangrelor's pharmacodynamics and pharmacokinetics are critical for understanding its action and metabolism in the body. Studies like the one assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of cangrelor in healthy volunteers are vital for this understanding (W. S. Akers et al., 2010). Research on impurities plays a crucial role in predicting and managing potential interactions and effects within the body.
Drug Quality Control
Determining genotoxic impurities, such as epoxide impurities in drug intermediates, is critical for drug quality control. A study on sarpogrelate hydrochloride intermediate, using ultra high-performance liquid chromatography (UHPLC) and column-switching liquid chromatography methods, is an example of this application (Ran Wang et al., 2019). Identifying and controlling impurities like Cangrelor Impurity 4 is crucial for maintaining drug efficacy and safety.
Impact on Platelet Inhibition
Cangrelor's role as a P2Y12 receptor antagonist directly impacts platelet inhibition, which is vital for its therapeutic use. Studies investigating cangrelor's effects on platelet function and its interaction with other antiplatelet agents provide insights into its mechanism of action and the potential impact of its impurities (H. Judge et al., 2016). Understanding impurities like Cangrelor Impurity 4 can aid in optimizing cangrelor's therapeutic efficacy and safety profile.
Clinical Trials and Drug Efficacy
Clinical trials, such as those assessing the efficacy of cangrelor during percutaneous coronary intervention (PCI), are crucial for determining the drug's effectiveness and safety profile. These trials often consider the purity and quality of the drug, including the presence of impurities (Deepak L. Bhatt et al., 2009). The study of impurities like Cangrelor Impurity 4 is integral to understanding and predicting the clinical outcomes of cangrelor use.
Eigenschaften
CAS-Nummer |
1830294-26-2 |
|---|---|
Produktname |
Cangrelor Impurity 4 |
Molekularformel |
C22H28F3N5O7S2 |
Molekulargewicht |
595.62 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



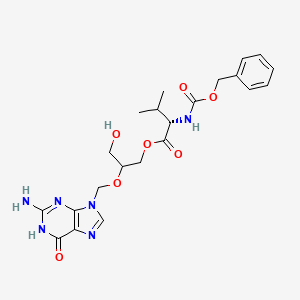
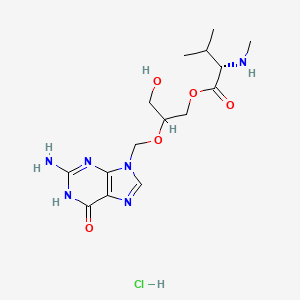
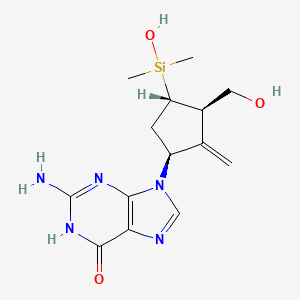
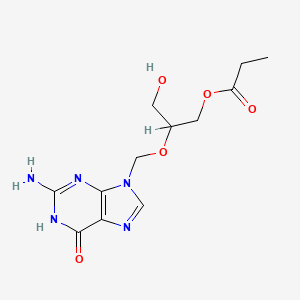
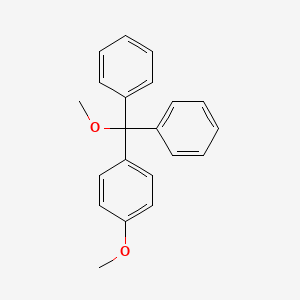
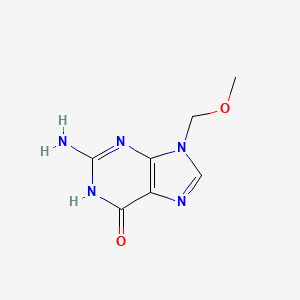
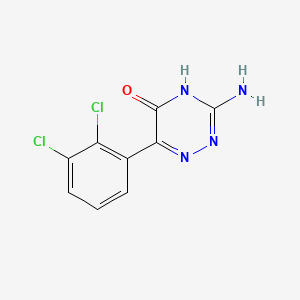
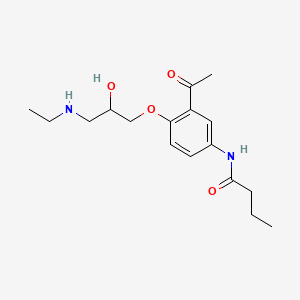
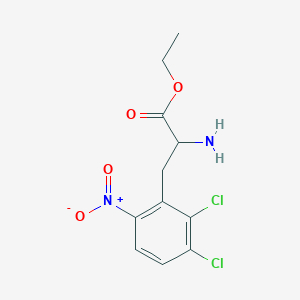
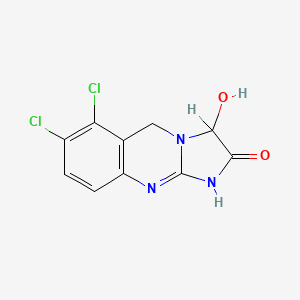
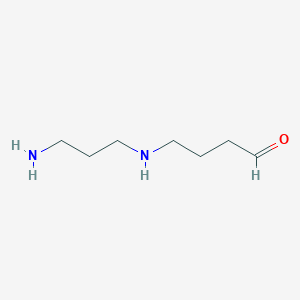
![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
